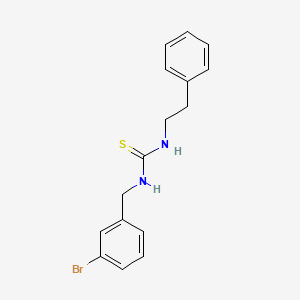![molecular formula C20H22ClN3O6S B4735685 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4735685.png)
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide
Vue d'ensemble
Description
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide, also known as compound X, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been shown to have promising effects in the treatment of various diseases, including cancer and inflammation. In
Mécanisme D'action
The mechanism of action of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X involves the inhibition of various signaling pathways that are involved in the development and progression of various diseases. Compound X has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. In addition, 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X in lab experiments is its high purity and high yield. This makes it easier to conduct experiments and obtain reproducible results. However, one of the limitations of using 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X. One area of research is the development of more efficient synthesis methods that can yield higher purity and higher yield of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X. Another area of research is the exploration of the potential applications of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X in the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to investigate the potential side effects of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X and its long-term safety profile.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects. In addition, 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide X has been shown to have potential applications in the treatment of cardiovascular diseases and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c21-18-12-17(31(28,29)23-14-5-2-1-3-6-14)9-10-19(18)30-13-20(25)22-15-7-4-8-16(11-15)24(26)27/h4,7-12,14,23H,1-3,5-6,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWHNXWWSJSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B4735610.png)
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4735618.png)
![2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4735619.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4735630.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735638.png)
![4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4735654.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)

![2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4735673.png)
![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4735692.png)

![4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4735700.png)
